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Compound of Interest

Compound Name: Tangshenoside |

Cat. No.: B220280

An In-depth Technical Guide on the Core Physical, Chemical, and Biological Properties of
Tangshenoside | for Researchers, Scientists, and Drug Development Professionals.

Introduction

Tangshenoside | is a naturally occurring phenylpropanoid glycoside isolated from the roots of
Codonopsis pilosula and Codonopsis tangshen, plants widely used in traditional Chinese
medicine.[1] Emerging research has highlighted its potential therapeutic applications,
particularly in the amelioration of skeletal muscle atrophy and the prevention of gastric ulcers.
This technical guide provides a comprehensive overview of the physical and chemical
properties of Tangshenoside |, detailed experimental protocols for its extraction and analysis,
and an in-depth look at its known biological activities and associated signaling pathways.

Physical and Chemical Properties

Tangshenoside | is a complex molecule with the chemical formula C29H42018.[1] While
experimentally determined data for some physical properties remain to be fully elucidated in
the literature, a summary of its known and computed properties is presented below.

Table 1: Physical and Chemical Properties of Tangshenoside |
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Property Value Source
Molecular Formula C29H42018 PubChem[1]
Molecular Weight 678.6 g/mol PubChem[1]

(3S)-5-[(E)-3-[3,5-dimethoxy-4-

[(2S,3R,4S,5S,6R)-3,4,5-

trihnydroxy-6-

(hydroxymethyl)oxan-2-

[Joxyphenyl]prop-2-enoxy]-3-

IUPAC Name Yljoxyphenyljprop V] PubChem[1]

methyl-5-oxo-3-

[(2S,3R,4S,5S,6R)-3,4,5-

trihnydroxy-6-

(hydroxymethyl)oxan-2-

ylJoxypentanoic acid
CAS Number 117278-74-7 PubChem[1]
Computed XLogP3 -2.6 PubChem[1]
Hydrogen Bond Donor Count 9 PubChem[1]
Hydrogen Bond Acceptor

18 PubChem[1]
Count
Rotatable Bond Count 15 PubChem[1]
Exact Mass 678.23711449 PubChem[1]
Monoisotopic Mass 678.23711449 PubChem[1]

Note: Specific experimental data for melting point and solubility in various solvents are not
extensively reported in publicly available literature and would require experimental
determination.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of
Tangshenoside I.
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Mass Spectrometry: The fragmentation pattern of Tangshenoside | has been investigated
using mass spectrometry. Key fragmentation pathways involve the loss of its two glucosyl
moieties. In positive ion mode, characteristic fragment ions are observed, while in negative ion
mode, different fragmentation patterns emerge, providing comprehensive structural information.

[2131[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, publicly available, and
assigned 1H and 13C NMR spectrum for Tangshenoside I is not readily found in a single
comprehensive source, various studies on the chemical constituents of Codonopsis species
have reported partial or full spectral data for this compound.[5][6][7][8] Researchers should
refer to specialized chemical databases and literature for detailed assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A detailed FT-IR spectrum with peak
assignments for Tangshenoside | is not widely available in the public domain. Experimental
determination would be necessary to characterize the vibrational frequencies of its functional
groups.

Experimental Protocols
Extraction and Purification of Tangshenoside | from
Codonopsis pilosula

The following is a general protocol for the extraction and isolation of Tangshenoside I, based
on methods described for the separation of compounds from Codonopsis pilosula.[9][10][11]
[12][13]

Click to download full resolution via product page

Figure 1: Workflow for the extraction and purification of Tangshenoside 1.
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Methodology:

Preparation of Plant Material: Dried roots of Codonopsis pilosula are ground into a fine
powder.

Extraction: The powdered roots are subjected to reflux extraction with 80% ethanol. This
process is typically repeated multiple times to ensure exhaustive extraction.

Concentration: The combined ethanol extracts are filtered and then concentrated under
reduced pressure to yield a crude extract.

Fractionation: The crude extract is suspended in water and partitioned with n-butanol. The n-
butanol fraction, which is enriched with glycosides like Tangshenoside I, is collected.

Chromatographic Purification: The n-butanol fraction is subjected to column chromatography,
often using a C18 reversed-phase column. A gradient elution with a mobile phase consisting
of acetonitrile and water (with a small amount of formic acid to improve peak shape) is used
to separate the components.

Isolation: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those
containing Tangshenoside I. These fractions are then pooled and may require further
purification steps, such as preparative high-performance liquid chromatography (HPLC), to
obtain pure Tangshenoside I.

Biological Activity Assessment: Amelioration of Skeletal
Muscle Atrophy

Tangshenoside | has been shown to ameliorate dexamethasone-induced muscle atrophy.[1]

[1L1][14][15][16][17] The following is a representative experimental protocol.

Animal Model:

Animals: Male C57BL/6 mice are commonly used.

Induction of Atrophy: Muscle atrophy is induced by daily intraperitoneal (i.p.) injections of
dexamethasone (e.g., 25 mg/kg body weight) for a period of 10-14 days.[11]
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o Treatment: Concurrently with dexamethasone administration, mice are treated with
Tangshenoside I. The administration route can be oral gavage, with doses determined by
preliminary studies. A vehicle control group (receiving only the solvent for Tangshenoside I)
and a positive control group (e.g., treated with a known anti-atrophic agent) are included.

o Outcome Measures: At the end of the treatment period, various parameters are assessed,
including:

o Body weight and muscle mass (e.g., gastrocnemius, tibialis anterior).

Muscle fiber cross-sectional area (histological analysis of muscle tissue stained with H&E).

[¢]

[e]

Grip strength and motor function tests.

o

Biochemical markers of muscle damage (e.g., lactate dehydrogenase in serum).

[¢]

Western blot analysis of key signaling proteins in muscle tissue lysates.

Biological Activity Assessment: Prevention of Gastric
Ulcer

Tangshenoside | has demonstrated protective effects against ethanol-induced gastric ulcers.
[6][18][19][20][21][22][23] A typical experimental protocol is outlined below.

Animal Model:
¢ Animals: Male Wistar or Sprague-Dawley rats are commonly used.

 Induction of Gastric Ulcer: Gastric ulcers are induced by oral administration of absolute
ethanol (e.g., 1 mL/rat) to fasted rats.[6][19][20][23]

o Treatment: Rats are pre-treated with Tangshenoside | (at various doses, administered
orally) for a specified period (e.g., 1-2 weeks) before the induction of ulcers. A vehicle control
group and a positive control group (e.g., treated with omeprazole or another standard anti-
ulcer drug) are included.
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e Outcome Measures: One hour after ethanol administration, the animals are sacrificed, and

their stomachs are examined for:
o Macroscopic evaluation of gastric lesions (ulcer index).
o Histopathological examination of the gastric mucosa.

o Biochemical analysis of gastric tissue homogenates for markers of oxidative stress (e.qg.,
MDA, SOD, CAT) and inflammation.

o Western blot analysis of proteins involved in relevant signaling pathways.

Biological Activities and Signaling Pathways

Amelioration of Skeletal Muscle Atrophy:
PI3BK/Akt/mTORC1 and SIRT1/PGC-1a Pathways

Tangshenoside | has been shown to counteract muscle atrophy by modulating key signaling
pathways that regulate protein synthesis and degradation.

PISK/Akt/mTORCL1 Pathway: This pathway is a central regulator of muscle protein synthesis.
Tangshenoside | is proposed to activate this pathway, leading to the phosphorylation and
activation of Akt. Activated Akt, in turn, phosphorylates and activates the mammalian target of
rapamycin complex 1 (mMTORC1). mTORCL1 then promotes protein synthesis by
phosphorylating its downstream targets, such as p70S6K and 4E-BP1.[24][25][26][27][28]
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Figure 2: Proposed activation of the PI3K/Akt/mTORC1 pathway by Tangshenoside I.

SIRT1/PGC-1a Pathway: This pathway is involved in mitochondrial biogenesis and function,
which are crucial for muscle health. Sirtuin 1 (SIRT1) is a protein deacetylase that can activate
the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1a). PGC-1a
is a master regulator of mitochondrial biogenesis. Tangshenoside | is suggested to upregulate
this pathway, thereby enhancing mitochondrial function and protecting against muscle atrophy.
[10][15][29][30][31]
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Figure 3: Proposed upregulation of the SIRT1/PGC-1a pathway by Tangshenoside I.

Prevention of Gastric Ulcer: Potential Role of the HIF-1a
Pathway

The mechanism by which Tangshenoside | protects against gastric ulcers is still under
investigation, but it is hypothesized to involve the regulation of the Hypoxia-Inducible Factor-1
alpha (HIF-1a) signaling pathway.[2][4][22][32][33] HIF-1a is a key transcription factor that
responds to hypoxic conditions, which can occur during gastric mucosal injury. It plays a
complex role in both promoting and protecting against tissue damage. It is suggested that
Tangshenoside | may modulate the HIF-1a pathway to reduce inflammation and promote

mucosal healing.
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Figure 4: Hypothetical modulation of the HIF-1a pathway by Tangshenoside | in gastric ulcer.

Conclusion

Tangshenoside | is a promising natural compound with significant therapeutic potential,
particularly for muscle-related disorders and gastrointestinal protection. This technical guide
has provided a consolidated resource of its known physical, chemical, and biological
properties, along with foundational experimental protocols. Further research is warranted to
fully elucidate its mechanisms of action, establish comprehensive spectroscopic and physical
property data, and optimize its therapeutic application. The information presented herein is
intended to serve as a valuable starting point for researchers and drug development
professionals interested in exploring the potential of Tangshenoside I.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.researchgate.net/figure/Rat-stomachs-with-ethanol-induced-gastric-ulcers-after-treatment-with-a-d-vehicle-b_fig6_275332065
http://chemdata.r.umn.edu/chem1331/dataspec.html
https://www.jcancer.org/v15p3566.pdf
https://www.mdpi.com/2072-6643/10/6/763
https://pmc.ncbi.nlm.nih.gov/articles/PMC10772550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10772550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10772550/
https://www.researchgate.net/figure/Western-blot-analysis-of-proteins-in-the-PI3K-Akt-MTOR-pathway-indicating-that_fig9_312654000
https://www.researchgate.net/figure/Muscle-mTORC1-Signaling-Western-blot-analyses-of-mTORC1-A-and-mTOR-pathway-related_fig5_352359340
https://www.researchgate.net/figure/Representative-western-blot-of-p-PI3K-PI3K-p-Akt-Akt-and-p-mTOR-and-mTOR-A_fig3_371791539
https://www.researchgate.net/figure/a-Western-blotting-analyses-of-content-of-p-PI3K-p-Akt-p-mTOR-and-p-FOXO3a-in_fig7_332447555
https://pmc.ncbi.nlm.nih.gov/articles/PMC2755911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2755911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2755911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7261959/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7261959/
https://www.researchgate.net/publication/44578475_Peroxisome_Proliferator-Activated_Receptor_y_Co-Activator_1alpha_PGC-1alpha_and_Sirtuin_1_SIRT1_Reside_in_Mitochondria
https://pmc.ncbi.nlm.nih.gov/articles/PMC9476800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9476800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9476800/
https://pubmed.ncbi.nlm.nih.gov/30782242/
https://pubmed.ncbi.nlm.nih.gov/30782242/
https://www.benchchem.com/product/b220280#tangshenoside-i-physical-and-chemical-properties
https://www.benchchem.com/product/b220280#tangshenoside-i-physical-and-chemical-properties
https://www.benchchem.com/product/b220280#tangshenoside-i-physical-and-chemical-properties
https://www.benchchem.com/product/b220280#tangshenoside-i-physical-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b220280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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